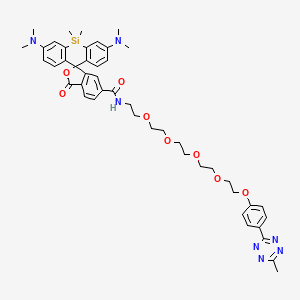

SiR-PEG4-Me-tetrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

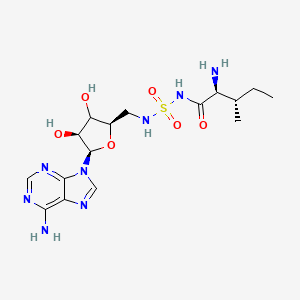

SiR-PEG4-Me-tetrazine is a small molecule click chemical modified silyl rhodamine dye. It is a derivative of silicon rhodamine, a deep red near-infrared fluorescent dye known for its excellent photophysical properties, high cell permeability, and high specificity as a DNA probe . This compound is particularly useful in bioorthogonal chemistry, a field that involves chemical reactions that can occur inside living systems without interfering with native biochemical processes .

Méthodes De Préparation

The synthesis of SiR-PEG4-Me-tetrazine involves the derivatization of tetrazine scaffolds. The process typically includes the following steps :

Synthesis of Tetrazine Derivatives: Tetrazine derivatives are synthesized through various methods, including the Pinner reaction and metal-catalyzed C–C bond formations.

Modification with Silicon Rhodamine: The tetrazine derivatives are then modified with silicon rhodamine to produce the desired fluorescent dye.

PEGylation: The final step involves the attachment of polyethylene glycol (PEG) chains to enhance the solubility and biocompatibility of the compound.

Analyse Des Réactions Chimiques

SiR-PEG4-Me-tetrazine undergoes several types of chemical reactions, primarily involving bioorthogonal click chemistry :

Inverse Electron Demand Diels–Alder (IEDDA) Reaction: This is the most common reaction, where this compound reacts with dienophiles such as strained alkenes and alkynes. This reaction is rapid and highly specific, making it ideal for biological applications.

Substitution Reactions: The tetrazine moiety can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: While less common, this compound can also participate in oxidation and reduction reactions under specific conditions.

Common reagents used in these reactions include strained alkenes, alkynes, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

SiR-PEG4-Me-tetrazine has a wide range of scientific research applications :

Chemistry: It is used in click chemistry for the rapid and specific labeling of biomolecules.

Biology: The compound is employed in live-cell imaging and cellular labeling due to its excellent photophysical properties and high cell permeability.

Medicine: this compound is used in diagnostic imaging and drug delivery systems. Its ability to form stable conjugates with biomolecules makes it valuable for targeted drug delivery and imaging.

Industry: The compound is used in the development of fluorescent probes and sensors for various industrial applications.

Mécanisme D'action

The mechanism of action of SiR-PEG4-Me-tetrazine involves its participation in bioorthogonal reactions, particularly the inverse electron demand Diels–Alder (IEDDA) reaction . This reaction allows the compound to form stable conjugates with biomolecules without interfering with native biochemical processes. The molecular targets and pathways involved include strained alkenes and alkynes, which react rapidly and specifically with the tetrazine moiety.

Comparaison Avec Des Composés Similaires

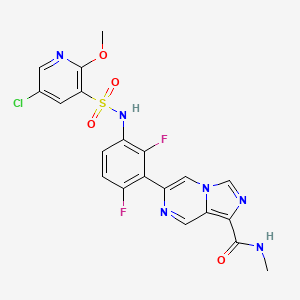

SiR-PEG4-Me-tetrazine is unique due to its combination of silicon rhodamine and tetrazine moieties, which provide excellent photophysical properties and high specificity for bioorthogonal reactions . Similar compounds include:

SiR-tetrazine: A water-soluble near-infrared fluorescent dye with similar properties but without the PEG modification.

SiR-COOH: A silicon rhodamine dye with a carboxyl group, used for different labeling applications.

SiR-Maleimide: A silicon rhodamine dye modified with maleimide, used for thiol-specific labeling.

These compounds share similar photophysical properties but differ in their functional groups and specific applications.

Propriétés

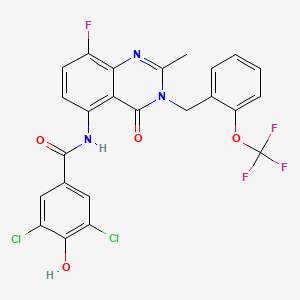

Formule moléculaire |

C46H55N7O8Si |

|---|---|

Poids moléculaire |

862.1 g/mol |

Nom IUPAC |

3',7'-bis(dimethylamino)-5',5'-dimethyl-N-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-1-oxospiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carboxamide |

InChI |

InChI=1S/C46H55N7O8Si/c1-31-48-50-43(51-49-31)32-8-13-36(14-9-32)60-27-26-59-25-24-58-23-22-57-21-20-56-19-18-47-44(54)33-10-15-37-40(28-33)46(61-45(37)55)38-16-11-34(52(2)3)29-41(38)62(6,7)42-30-35(53(4)5)12-17-39(42)46/h8-17,28-30H,18-27H2,1-7H3,(H,47,54) |

Clé InChI |

MOTQCKLOQIRCRT-UHFFFAOYSA-N |

SMILES canonique |

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCNC(=O)C3=CC4=C(C=C3)C(=O)OC45C6=C(C=C(C=C6)N(C)C)[Si](C7=C5C=CC(=C7)N(C)C)(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(phenylcarbamoyl)phenyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide](/img/structure/B15137501.png)

![(7S,10S,13S)-N-[(E,3S)-5-methyl-1-methylsulfonylhex-1-en-3-yl]-10-(2-morpholin-4-ylethyl)-9,12-dioxo-13-(2-oxopyrrolidin-1-yl)-2-oxa-8,11-diazabicyclo[13.3.1]nonadeca-1(18),15(19),16-triene-7-carboxamide](/img/structure/B15137509.png)